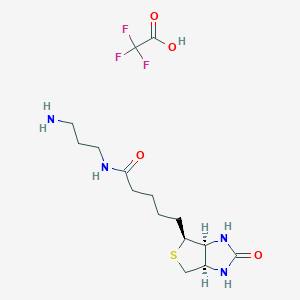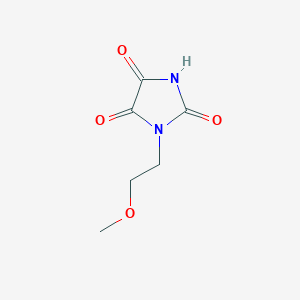
N-(3-Aminopropyl)biotinamide trifluoroacetate
Vue d'ensemble
Description
N-(3-Aminopropyl)biotinamide trifluoroacetate: is a chemical compound with the empirical formula C13H24N4O2S · C2HF3O2 and a molecular weight of 414.44 g/mol . It is a derivative of biotin, a water-soluble B-vitamin, and is often used in biochemical applications due to its ability to label and detect biomolecules .
Applications De Recherche Scientifique
Chemistry: N-(3-Aminopropyl)biotinamide trifluoroacetate is used as a reagent for labeling electrophilic derivatives with biotin. This labeling is crucial in various chemical analyses and assays .
Biology: In biological research, the compound is used to label proteins and nucleic acids, facilitating their detection and analysis. This is particularly useful in studying protein-protein interactions and gene expression .
Medicine: The compound’s ability to label biomolecules makes it valuable in medical diagnostics. It is used in assays to detect specific proteins or nucleic acids associated with diseases .
Industry: In the industrial sector, this compound is used in the production of diagnostic kits and biochemical assays. Its high purity and reactivity make it suitable for large-scale applications .
Mécanisme D'action
The mechanism of action for “N-(3-Aminopropyl)biotinamide trifluoroacetate” is not specified in the search results. It’s worth noting that the compound is mentioned in the context of a thioester capture strategy for the identification of nonribosomal peptide and polyketide intermediates . This suggests that it may play a role in these biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminopropyl)biotinamide trifluoroacetate typically involves the reaction of biotin with 3-aminopropylamine in the presence of trifluoroacetic acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with a purity of ≥97.0% (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Aminopropyl)biotinamide trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced to form amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biotin derivatives with higher oxidation states, while reduction can produce amine derivatives .
Comparaison Avec Des Composés Similaires
N-(5-Aminopentyl)biotinamide trifluoroacetate: This compound has a similar structure but with a longer carbon chain, which may affect its reactivity and binding properties.
Biotin–cadaverine: Another similar compound used for labeling purposes, but with different chemical properties due to its distinct structure.
Uniqueness: N-(3-Aminopropyl)biotinamide trifluoroacetate is unique due to its specific structure, which provides optimal reactivity and binding properties for labeling biomolecules. Its high purity and stability make it a preferred choice in various scientific and industrial applications .
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(3-aminopropyl)pentanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2S.C2HF3O2/c14-6-3-7-15-11(18)5-2-1-4-10-12-9(8-20-10)16-13(19)17-12;3-2(4,5)1(6)7/h9-10,12H,1-8,14H2,(H,15,18)(H2,16,17,19);(H,6,7)/t9-,10-,12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFKYHZIURRTHB-SVMJMOIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25F3N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584941 | |
| Record name | Trifluoroacetic acid--N-(3-aminopropyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244760-26-7 | |
| Record name | Trifluoroacetic acid--N-(3-aminopropyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-2-[(3E)-2-Chloro-3-[(2E)-2-(2-phenylchromen-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2-phenylchromenylium;perchlorate](/img/structure/B1627969.png)






![[2-(4-Cyanophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1627984.png)
![1-[(Thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627985.png)

![6-Chloro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1627988.png)
![3-Bromo-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627989.png)

